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Compound of Interest

Compound Name: 2,4-Difluoro-5-methylbenzonitrile

Cat. No.: B1354804

Introduction: Strategic Importance in Drug
Discovery

2,4-Difluoro-5-methylbenzonitrile is a substituted aromatic nitrile whose value in
pharmaceutical development has grown significantly. Its molecular framework is integral to the
design of potent and selective enzyme inhibitors. Most notably, it serves as a crucial synthetic
precursor for a new generation of PARP1 inhibitors, which are paramount in oncology,
especially for treating BRCA-deficient cancers.[1] The strategic placement of two fluorine atoms
and a methyl group on the benzonitrile scaffold is not trivial; it is a deliberate design choice to
modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding
interactions with target proteins.[1] The fluorine atoms, in particular, can engage in critical
hydrogen bonding with amino acid residues within an enzyme's active site, thereby enhancing
binding affinity and biological activity.[1] A thorough understanding of its molecular structure is
therefore essential for chemists aiming to leverage its unique properties in rational drug design.

Molecular Architecture and Physicochemical
Properties

The foundational step in utilizing any chemical intermediate is a complete understanding of its
structure and inherent properties.

Core Structure and Nomenclature
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The systematic IUPAC name for this compound is 2,4-difluoro-5-methylbenzonitrile. The
molecule consists of a benzene ring substituted with a nitrile group (-C=N) at position 1, two
fluorine atoms at positions 2 and 4, and a methyl group (-CHs) at position 5.

Caption: Molecular Structure of 2,4-Difluoro-5-methylbenzonitrile.

Physicochemical Properties

The table below summarizes key physicochemical properties. While experimental data for
some parameters are not widely published, reliable predicted values are available and provide
a strong basis for experimental design.

Property Value Source
CAS Number 329314-68-3 [1]
Molecular Formula CsHsF2N [2]
Molecular Weight 153.13 g/mol [2]
Monoisotopic Mass 153.039 Da [2]
Appearance Solid (predicted/typical) [3]
XLogP (Predicted) 2.2 [2]
Hydrogen Bond Donors 0 [2]
Hydrogen Bond Acceptors 3 (N and 2xF) [2]

Predicted Spectroscopic Profile for Structural
Elucidation

Definitive structural confirmation in synthetic chemistry relies on a suite of spectroscopic
techniques. Although a complete set of published experimental spectra for this specific
molecule is not readily available, we can predict its spectral features with high confidence
based on established principles and data from analogous compounds. This section serves as a
guide for the verification of a synthesized sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A
Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework

and the environment of fluorine atoms.

The H NMR spectrum is expected to be simple, showing two signals in the aromatic region
and one in the aliphatic region. The key to interpretation lies in the spin-spin coupling between
protons and fluorine atoms (J-coupling).
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Predicted Shift

Multiplicity
(3, ppm)

Coupling
Constant(s) Assighment
(Hz)

Rationale

Doublet of
Doublets (dd)

~7.5-7.7

3JH-F = 8-10 Hz,
4JH-H = 2-3 Hz

H-6

This proton is
ortho to the nitrile
group, resulting
in a downfield
shift. It
experiences a
large 3-bond
coupling to the
adjacent F at C4
and a smaller 4-
bond coupling to
H-3.

Doublet of
Doublets (dd)

~7.0-7.2

3JH-F = 8-10 Hz,
4JH-H = 2-3 Hz

This proton is
ortho to the
fluorine at C2
and C4, leading
to a more upfield
shift. It couples
to the adjacent F
at C2 and to H-6.

Singlet (or
~23-25
narrow t)

SIHF=12Hz  -CHs (H-7)

The methyl
protons are
expected to be a
singlet but may
show very small
5-bond coupling
to the fluorine at
C4, appearing as
a narrow triplet
or broadened

singlet.
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The proton-decoupled 3C NMR spectrum will show all 8 unique carbon signals. The carbons
directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (:JC-F), which
is typically very large (240-260 Hz).
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Predicted Shift (5,
ppm)

Multiplicity (**C-
{*H})

Assignment

Rationale

~160 - 165

Doublet (d)

Directly bonded to
fluorine (large 1JC-F).
Deshielded by both
fluorine and the nitrile

group.

~158 - 163

Doublet (d)

C-4

Directly bonded to
fluorine (large *JC-F).
Deshielded by

fluorine.

~130 - 135

Singlet (s)

C-6

Aromatic CH carbon,
deshielded by the

adjacent nitrile group.

~120 - 125

Doublet (d)

C-5

Bonded to the methyl
group. Will show a
smaller 2JC-F coupling

to the fluorine at C4.

~117 - 120

Singlet (s)

Characteristic
chemical shift for a

nitrile carbon.[4]

~115-118

Doublet (d)

C-3

Aromatic CH carbon,
shielded by adjacent
fluorine atoms. Will

show 2JC-F coupling.

~100 - 105

Doublet (d)

C-1

Quaternary carbon
attached to the nitrile.
Will show 2JC-F
coupling to the

fluorine at C2.

~15-20

Singlet (s)

-CHs

Typical shift for an

aromatic methyl

group.
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F NMR is a highly sensitive technique that provides direct information about the chemical
environment of the fluorine atoms.[5][6] The spectrum is expected to show two distinct signals,
each being a doublet due to mutual F-F coupling.

Predicted Shift .
Coupling

(5, ppm vs Multiplicity Assighment Rationale
Constant (Hz)
CFCls)

The fluorine at

C4 is ortho to a
-105to -115 Doublet (d) 4JF-F=5-15Hz F at C-4

methyl group and

a proton.

The fluorine at
C2 is ortho to the
nitrile group and
a proton. The
1115 t0 -125 Doublet (d) 4F-F=515Hz FatC-2 e'_eCtrO”'_
withdrawing
nitrile group likely
shifts it slightly
upfield compared

to the F at C4.[7]

Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum provides confirmation of key functional groups. The most characteristic
vibrations are the nitrile stretch and the carbon-fluorine stretches.
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Wavenumber . . .
Intensity Assignment Rationale
Range (cm™?)

This is a highly

characteristic and
2220 - 2240 Strong, Sharp C=N stretch clean signal for the

nitrile functional

group.[8]

Multiple bands are

o expected in this
) C=C aromatic ring ) o
1500 - 1620 Medium - Strong region, confirming the
stretches
presence of the

benzene ring.

The C-F stretching

vibrations in aromatic
1200 - 1350 Strong C-F stretch (Aryl-F) compounds are

typically strong and

appear in this region.

Corresponds to the
2850 - 3000 Weak - Medium C-H stretch (sp3®-CHs)  methyl group C-H
bonds.

Corresponds to the
3030 - 3100 Weak C-H stretch (sp? Ar-H) ]
aromatic C-H bonds.

Mass Spectrometry: Fragmentation Analysis

Electron lonization Mass Spectrometry (EI-MS) will provide the molecular weight and structural
information from fragmentation patterns.
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m/z Value Interpretation Rationale

Corresponds to the exact mass
of CsHsF2N. Its presence

153 Molecular lon (M+) ]
confirms the molecular

formula.

Loss of the methyl radical (15
Da) is a common

138 [M - CHs]* fragmentation pathway for
methylated aromatics, leading

to a stable cation.[9]

Loss of neutral hydrogen
126 M - HCNJ* cyanide (27 Da) is a
characteristic fragmentation for

benzonitriles.[10]

Synthesis and Characterization Workflow

A robust and reproducible synthesis protocol is the foundation of any research involving a
specific molecule. The subsequent analytical workflow ensures the identity and purity of the
final product, embodying the principle of a self-validating system.

Protocol: Synthesis via Cyanation of 1,5-Difluoro-2-iodo-
4-methylbenzene

This procedure is based on established cyanation methodologies for aryl halides.[1]

Materials:

1,5-Difluoro-2-iodo-4-methylbenzene

Copper(l) Cyanide (CuCN)

Anhydrous N,N-Dimethylformamide (DMF) or similar polar aprotic solvent

Inert atmosphere (Nitrogen or Argon)
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o Standard laboratory glassware for reflux and workup

« Silica gel for column chromatography

o Ethyl acetate and Hexanes (or equivalent solvent system)
Step-by-Step Procedure:

e Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, reflux condenser, and nitrogen inlet, add 1,5-Difluoro-2-iodo-4-methylbenzene (1.0
eq) and Copper(l) Cyanide (1.2 - 1.5 eq).

« Inerting: Evacuate the flask and backfill with inert gas (e.g., Nitrogen) three times to ensure
an oxygen-free atmosphere.

e Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a
concentration of approximately 0.5 M with respect to the starting material.

e Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is
that high temperature is required to overcome the activation energy for this type of
nucleophilic substitution on an aryl halide.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS
until the starting material is consumed (typically 12-24 hours).

o Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it
into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper
salts.

o Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate
(3x). Combine the organic layers.

e Washing: Wash the combined organic layers with water and then with brine to remove
residual DMF and salts.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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« Purification: Purify the resulting crude product by flash column chromatography on silica gel,
using a gradient of hexanes and ethyl acetate to yield the pure 2,4-Difluoro-5-
methylbenzonitrile as a solid.

Workflow for Structural Verification

A logical workflow is critical to validate the outcome of the synthesis. The purified product from
the protocol above must be subjected to the spectroscopic analyses detailed in Section 3.0 to

confirm its molecular structure unequivocally.

Synthesis Protocol

(Section 4.1)

Crude Mixture

Purification
(Flash Chromatography)

Isolated Pure Product
(Solid)

(NMgHS’ESgrgT:(;Opy) GR Spectroscopy) (Mass Spectrometry)

Match Predicted Key Stretch Correct M+ and
Spectra|(Sec 3.1) resent (Sec 312) Fragments (Sec 3.3)

Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and structural validation.
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Application in Drug Discovery: A Key
Pharmacophore

The utility of 2,4-Difluoro-5-methylbenzonitrile is best exemplified by its role as a building
block for PARP1 inhibitors. In this context, the molecule is not just a passive scaffold but an
active contributor to the pharmacophore.

e Hydrogen Bonding: The fluorine at the C4 position can act as a hydrogen bond acceptor,
forming a key interaction with backbone amide protons of amino acids like Glycine or Serine
in the PARP1 active site.[1] This interaction is crucial for anchoring the inhibitor and ensuring
high potency.

e Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa
of nearby functionalities on the final drug molecule, influencing its ionization state at
physiological pH and thus affecting cell permeability and target engagement.

o Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing
the half-life of the drug molecule in the body.[1]

The nitrile group itself is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid,
reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic
systems, making 2,4-Difluoro-5-methylbenzonitrile a highly adaptable starting point for library
synthesis in a drug discovery campaign.

Conclusion

2,4-Difluoro-5-methylbenzonitrile is a high-value intermediate whose molecular structure is
ideally suited for modern drug discovery. This guide has provided a comprehensive, albeit
predictive, analysis of its key structural and spectroscopic features. By understanding the
expected NMR, IR, and MS signatures, researchers can confidently verify the identity and
purity of this compound after synthesis. The detailed synthetic protocol and characterization
workflow provide a practical, self-validating framework for its use in the laboratory. As the
demand for sophisticated, highly functionalized therapeutic agents continues to grow, a deep,
molecular-level understanding of such critical building blocks will remain indispensable for the
advancement of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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